molecular formula C18H13N5O2S B2715624 Benzo[d]thiazol-2-yl(3-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone CAS No. 1251685-83-2

Benzo[d]thiazol-2-yl(3-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone

Cat. No. B2715624
CAS RN: 1251685-83-2
M. Wt: 363.4
InChI Key: DAGKCOYTPDJZHG-UHFFFAOYSA-N
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Description

The compound “Benzo[d]thiazol-2-yl(3-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone” is a benzothiazole derivative . Benzothiazole derivatives have been found to exhibit significant biological activities, including anti-tubercular properties .


Synthesis Analysis

The synthesis of benzothiazole derivatives can be achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .


Molecular Structure Analysis

The molecular structure of benzothiazole derivatives can be analyzed using various spectroscopic techniques such as IR, 1H, 13C NMR, and mass spectral data .


Chemical Reactions Analysis

Benzothiazole derivatives can undergo various chemical reactions. For instance, they can be acetylated in the presence of a base followed by nucleophilic substitution .

Mechanism of Action

Target of Action

tuberculosis , suggesting that this compound may also target similar pathways or enzymes.

Mode of Action

tuberculosis , indicating that this compound may interact with its targets to inhibit their function and thus prevent the growth of the bacteria.

Biochemical Pathways

Given the anti-tubercular activity of benzothiazole derivatives , it can be inferred that this compound may affect the biochemical pathways involved in the growth and survival of M. tuberculosis.

Result of Action

tuberculosis , suggesting that this compound may have similar effects.

Future Directions

Benzothiazole derivatives have shown promise in various areas of research, particularly in the development of new anti-tubercular compounds . Future research could focus on optimizing the synthesis process, exploring other potential biological activities, and conducting detailed safety and toxicity studies.

properties

IUPAC Name

1,3-benzothiazol-2-yl-[3-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N5O2S/c24-18(17-20-13-3-1-2-4-14(13)26-17)23-9-12(10-23)16-21-15(22-25-16)11-5-7-19-8-6-11/h1-8,12H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAGKCOYTPDJZHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=NC3=CC=CC=C3S2)C4=NC(=NO4)C5=CC=NC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzo[d]thiazol-2-yl(3-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone

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